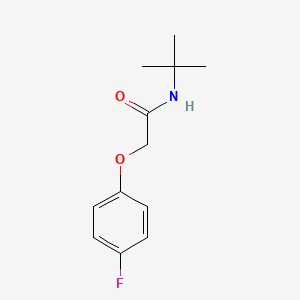![molecular formula C20H22N2O3 B4414766 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4414766.png)
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole
Overview
Description
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This molecule belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and progression of cancer and autoimmune diseases. By blocking the activity of BTK, 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis (programmed cell death), and modulation of immune responses. These effects are mediated through the inhibition of BTK and downstream signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is its specificity for BTK, which reduces the risk of off-target effects. This molecule has also shown good pharmacokinetic properties, making it a promising candidate for further development. However, like any other experimental drug, 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole has some limitations, including the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for the development of 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole. One possible avenue is the combination of this molecule with other targeted therapies or chemotherapy drugs to enhance its efficacy. Another potential direction is the development of 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole as a treatment for other diseases beyond cancer and autoimmune disorders, such as inflammatory bowel disease. Further studies are needed to explore these possibilities and to determine the full potential of 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole as a therapeutic agent.
Conclusion:
In conclusion, 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole is a promising small molecule inhibitor that has shown potential for the treatment of cancer and autoimmune diseases. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development. Further preclinical and clinical studies are needed to determine its safety and efficacy in humans and to explore its potential for use in other diseases.
Scientific Research Applications
3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, this molecule has shown promising results in inhibiting the growth of various cancer cells, including lymphoma, leukemia, and multiple myeloma. 3-(2-methoxybenzyl)-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-9-14(2)15(3)18(10-13)24-12-20-21-19(22-25-20)11-16-7-5-6-8-17(16)23-4/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCSTKHVKDQBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=NC(=NO2)CC3=CC=CC=C3OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414683.png)
![1-(4-fluorophenyl)-3-{4-[2-(4-morpholinyl)ethyl]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4414689.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B4414695.png)

![N-(4-chlorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4414704.png)
![7-benzyl-8-[(2-hydroxypropyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4414709.png)
![N-(2-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414722.png)
![3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one](/img/structure/B4414729.png)
![2-bromo-N-{2-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B4414740.png)
![N-(3,4-diethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4414741.png)
![N-isopropyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414756.png)
![N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4414763.png)
![(1S*,6R*)-9-(2,1,3-benzothiadiazol-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4414777.png)
![1-[2-(benzylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4414778.png)